2-oxabicyclo[2.2.1]heptane-3-carboxylic acid
Description
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Structure
3D Structure
Properties
CAS No. |
2168525-36-6 |
|---|---|
Molecular Formula |
C7H10O3 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
2-oxabicyclo[2.2.1]heptane-3-carboxylic acid |
InChI |
InChI=1S/C7H10O3/c8-7(9)6-4-1-2-5(3-4)10-6/h4-6H,1-3H2,(H,8,9) |
InChI Key |
KRCHMJFNEXQNMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C(O2)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
2-oxabicyclo[2.2.1]heptane-3-carboxylic acid molecular weight and properties
This technical guide details the physicochemical profile, synthesis, and medicinal chemistry applications of 2-oxabicyclo[2.2.1]heptane-3-carboxylic acid , a rigid bicyclic ether scaffold used as a conformational lock in drug design.
A Rigid Proline Isostere and Conformational Lock for Peptidomimetics
Executive Summary
The 2-oxabicyclo[2.2.1]heptane-3-carboxylic acid scaffold represents a critical class of "locked" heterocycles. Structurally, it is a bridged ether analogue of proline (where the amine is replaced by an ether oxygen) or a conformationally restricted carbohydrate mimic. Its primary utility in drug development lies in its ability to freeze bioactive conformations, reducing the entropic penalty of binding and enhancing metabolic stability. Unlike its 7-oxa analogue (derived from furan), the 2-oxa skeleton is typically accessed via hetero-Diels-Alder (HDA) cycloadditions, offering distinct vector orientations for substituent display.
Physicochemical Profile
The following data characterizes the saturated free acid form. Researchers should note that the 3-position is a chiral center, and the bridgehead carbons (C1, C4) introduce additional stereochemical constraints.
Table 1: Core Properties
| Property | Value / Descriptor | Notes |
| IUPAC Name | 2-oxabicyclo[2.2.1]heptane-3-carboxylic acid | Also known as 2-oxanorbornane-3-carboxylic acid |
| Molecular Formula | C₇H₁₀O₃ | |
| Molecular Weight | 142.15 g/mol | Monoisotopic Mass: 142.063 |
| Physical State | Solid / Crystalline Powder | Typically isolated as a racemate or enantiopure solid |
| pKa (Acid) | 3.5 – 3.8 (Predicted) | More acidic than proline (pKa ~2.0 for COOH) due to inductive effect of α-oxygen |
| LogP (Octanol/Water) | ~0.1 – 0.4 | More lipophilic than proline; less than carbocyclic norbornane |
| H-Bond Donors | 1 (COOH) | Lacks the NH donor of proline |
| H-Bond Acceptors | 3 (COOH + Ether O) | The bridge oxygen is a weak acceptor due to steric shielding |
| Stereochemistry | Exo / Endo isomers | Endo is often the kinetic product of the HDA precursor |
Structural Analysis & Medicinal Utility
Proline Isosterism & Scaffold Hopping
In medicinal chemistry, this molecule serves as a bioisostere of proline .
-
Geometric Constraint: The bicyclic [2.2.1] system forces the ring into a rigid boat-like conformation, unlike the flexible envelope of proline.
-
Electronic Profile: Replacing the NH of proline with O (2-oxa) eliminates a hydrogen bond donor. This is useful for:
-
Improving membrane permeability (reducing PSA).
-
Testing the necessity of the NH-backbone hydrogen bond in peptide ligands.
-
-
Vector Alignment: The carboxylic acid at C3 projects into a defined region of space, distinct from the 7-oxabicyclo[2.2.1] series (where the acid is usually at C2/C3 on the ethylene bridge).
Metabolic Stability
The bridged ether linkage is highly resistant to oxidative metabolism (P450s) compared to open-chain ethers or amines. The rigid cage structure also protects the C3-proton from metabolic abstraction.
Synthetic Methodology: The Hetero-Diels-Alder Route
The most authoritative and scalable route to this scaffold is the Hetero-Diels-Alder (HDA) reaction between cyclopentadiene and a glyoxylate derivative, followed by hydrogenation. This protocol is self-validating because the intermediate alkene provides distinct NMR signals for stereochemical verification.
Experimental Protocol
Step 1: Hetero-Diels-Alder Cycloaddition
-
Reagents: Cyclopentadiene (freshly cracked), Ethyl Glyoxylate (polymer form or distilled), Ytterbium(III) triflate [Yb(OTf)₃] (catalyst).
-
Solvent: Dichloromethane (DCM) or Toluene.
-
Procedure:
-
Suspend ethyl glyoxylate polymer in DCM.
-
Add 5 mol% Yb(OTf)₃ and 4Å molecular sieves (to depolymerize/activate).
-
Add freshly cracked cyclopentadiene (1.5 equiv) dropwise at 0°C.
-
Stir at RT for 12 hours.
-
Validation: TLC will show the disappearance of the aldehyde. NMR of the crude product (ethyl 2-oxabicyclo[2.2.1]hept-5-ene-3-carboxylate) will show vinyl protons at 6.0–6.5 ppm. The endo/exo ratio can be determined by the coupling constant of the H3 proton.
-
Step 2: Catalytic Hydrogenation
-
Reagents: HDA Adduct (from Step 1), H₂ gas (balloon), 10% Pd/C.
-
Solvent: Ethanol or Methanol.
-
Procedure:
-
Dissolve the unsaturated ester in ethanol.
-
Add 10 wt% of Pd/C catalyst.
-
Sparge with H₂ and stir under H₂ atmosphere (1 atm) for 4–6 hours.
-
Filter through Celite to remove Pd/C.
-
Validation: ¹H NMR will show the complete disappearance of vinyl protons. The mass spectrum will shift by +2 Da.
-
Step 3: Ester Hydrolysis
-
Reagents: LiOH (2 equiv), THF/Water (3:1).
-
Procedure:
-
Dissolve saturated ester in THF/Water.
-
Add LiOH and stir at RT for 2 hours.
-
Acidify to pH 2 with 1M HCl.
-
Extract with EtOAc, dry over MgSO₄, and concentrate.
-
Result: 2-oxabicyclo[2.2.1]heptane-3-carboxylic acid as a white solid.[1]
-
Pathway Visualization
The following diagram illustrates the synthetic logic and the structural comparison to proline.
Caption: Synthesis of the 2-oxabicyclo[2.2.1] scaffold via Hetero-Diels-Alder and its relation to Proline.
References
-
Jurczak, J., & Zamojski, A. (1972). Stereoselective synthesis of 2-oxabicyclo[2.2.1]heptane derivatives. Tetrahedron , 28(6), 1505-1516. Link
-
Nakagawa, M., et al. (1988). Hetero-Diels-Alder reactions of glyoxylates. Journal of the American Chemical Society , 110(12), 3929. Link
-
Pellissier, H. (2016). Asymmetric Hetero-Diels-Alder Reactions of Carbonyl Compounds. Chemical Reviews , 116(24), 14868–14917. Link
-
Jenkins, C. L., et al. (2004). Proline Analogues as Peptidomimetics. Journal of Organic Chemistry , 69(25), 8565. Link
Sources
Methodological & Application
Application Note: High-Purity Synthesis of 7-Oxabicyclo[2.2.1]heptane-2-carboxylic Acid from Furan Precursors
This Application Note is structured to address the synthesis of the 7-oxabicyclo[2.2.1]heptane scaffold, which is the direct product of furan-based cycloadditions.[1][2][3]
Technical Note on Nomenclature: While the user request specifies 2-oxabicyclo[2.2.1]heptane-3-carboxylic acid, the constraint "from furan precursors" strongly implies the synthesis of 7-oxabicyclo[2.2.1]heptane-2-carboxylic acid (also known as oxanorbornane-2-carboxylic acid). The direct Diels-Alder reaction of furan (an aromatic ether) with acrylic acid yields the 7-oxa isomer (oxygen in the bridge). The 2-oxa isomer (oxygen in the ring) typically requires distinct precursors (e.g., hydroxy-cyclopentanes) or complex radical rearrangements.
To ensure scientific integrity and practical utility, this guide details the robust, scalable synthesis of the 7-oxabicyclo[2.2.1] system from furan, while noting the distinction.
Executive Summary
This guide details the synthesis of 7-oxabicyclo[2.2.1]heptane-2-carboxylic acid, a critical pharmacophore in medicinal chemistry (e.g., protein phosphatase inhibitors, cantharidin analogues). The protocol utilizes a two-step sequence starting from furan and acrylic acid :
-
Diels-Alder Cycloaddition: Formation of the unsaturated 7-oxabicyclo[2.2.1]hept-5-ene intermediate.
-
Catalytic Hydrogenation: Saturation of the alkene to yield the final bicyclic scaffold.
This workflow prioritizes regiochemical control (endo/exo selectivity) and scalability, addressing common issues such as the retro-Diels-Alder reaction and polymerization.
Scientific Principles & Reaction Pathway[4]
The Diels-Alder Cycloaddition
The reaction between furan (diene) and acrylic acid (dienophile) is a [4+2] cycloaddition. Unlike cyclopentadiene, furan is a less reactive diene due to its aromatic character.
-
Reversibility: The reaction is reversible (retro-Diels-Alder). Thermodynamic control typically favors the exo isomer, while kinetic control favors the endo isomer.
-
Lewis Acid Catalysis: The use of Lewis acids (e.g., ZnCl₂, AlCl₃) lowers the activation energy, allowing the reaction to proceed at lower temperatures, which minimizes the retro-reaction and improves yield.
Catalytic Hydrogenation
The olefinic bridge in the intermediate is reduced using Palladium on Carbon (Pd/C). This step is generally quantitative but requires care to prevent hydrogenolysis of the C-O-C bridge (ring opening), although the [2.2.1] system is relatively robust.
Reaction Pathway Diagram
Figure 1: Synthetic pathway from furan precursors to the oxanorbornane scaffold.[4]
Experimental Protocol
Reagents and Materials
| Reagent | CAS Registry | Grade | Role |
| Furan | 110-00-9 | >99%, Stabilized | Diene Precursor |
| Acrylic Acid | 79-10-7 | 99%, Anhydrous | Dienophile |
| Zinc Chloride (ZnCl₂) | 7646-85-7 | Anhydrous, Beads | Lewis Acid Catalyst |
| Palladium on Carbon | 7440-05-3 | 10 wt.[5][6] % loading | Hydrogenation Catalyst |
| Methanol | 67-56-1 | ACS Reagent | Solvent |
| Ethyl Acetate | 141-78-6 | ACS Reagent | Extraction/Purification |
Step 1: Diels-Alder Cycloaddition
Objective: Synthesis of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid.[1][4][7][8]
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve anhydrous ZnCl₂ (0.1 equiv) in a minimal amount of dry THF or use solvent-free conditions if handling allows (Note: ZnCl₂ is hygroscopic; handle under inert atmosphere).
-
Addition: Add Acrylic Acid (1.0 equiv, e.g., 7.2 g, 100 mmol) to the flask.
-
Cycloaddition: Add Furan (2.0 equiv, e.g., 13.6 g, 200 mmol) dropwise. Furan is used in excess to drive the equilibrium and serves as the solvent in solvent-free protocols.
-
Incubation: Seal the flask tightly (or use a reflux condenser with a drying tube) and stir at Room Temperature (20-25°C) for 48-72 hours .
-
Critical Insight: Do not heat above 40°C. Higher temperatures promote the retro-Diels-Alder reaction, significantly lowering the yield.
-
-
Work-up:
-
Concentrate the mixture under reduced pressure to remove excess furan.
-
Dissolve the residue in Ethyl Acetate (EtOAc) and wash with water (to remove ZnCl₂).
-
Dry the organic phase over MgSO₄, filter, and concentrate.[9]
-
-
Purification: The crude product typically solidifies. Recrystallize from Et₂O/Hexane to obtain the pure alkene intermediate.
-
Expected Yield: 60-80%
-
Isomer Ratio: Typically a mixture of endo and exo isomers.[1]
-
Step 2: Catalytic Hydrogenation
Objective: Reduction to 7-oxabicyclo[2.2.1]heptane-2-carboxylic acid.
-
Setup: Dissolve the intermediate (from Step 1) in Methanol (0.1 M concentration).
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 wt% relative to substrate) under a nitrogen blanket.
-
Hydrogenation: Purge the vessel with Hydrogen gas (H₂). Stir under a hydrogen balloon (1 atm) or low pressure (30 psi) at Room Temperature for 4-12 hours.
-
Monitoring: Monitor reaction progress by TLC or NMR (disappearance of alkene protons at δ 6.2-6.5 ppm).
-
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with Methanol.
-
Isolation: Concentrate the filtrate under vacuum to yield the target 7-oxabicyclo[2.2.1]heptane-2-carboxylic acid as a white crystalline solid or viscous oil.
Analytical Data & Validation
Expected NMR Signatures (CDCl₃)
| Position | Proton (¹H) Shift (ppm) | Multiplicity | Structural Confirmation |
| Bridgehead (H1/H4) | 4.6 - 4.9 | Multiplet | Characteristic of bridgehead protons adjacent to oxygen. |
| Alkene (H5/H6) | 6.2 - 6.5 | dd | Present in Intermediate only. Disappears after hydrogenation. |
| Bridge (H7) | N/A | - | Oxygen bridge (no protons). |
| Alpha-Carbon (H2) | 2.6 - 3.0 | dd | Proton adjacent to carboxylic acid. |
| Methylene (H3/H5/H6) | 1.5 - 2.2 | Multiplet | High-field signals in the final saturated product. |
Isomerism Note
The exo isomer is generally thermodynamically more stable in the saturated system. If specific stereochemistry (e.g., exo-carboxylic acid) is required, base-catalyzed epimerization of the methyl ester followed by hydrolysis can enrich the exo content.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Retro-Diels-Alder reaction | Ensure temperature stays < 30°C. Increase reaction time or pressure (if available). |
| Polymerization | Radical polymerization of acrylic acid | Add a radical inhibitor (e.g., Hydroquinone) in trace amounts during Step 1. |
| Incomplete Reduction | Catalyst poisoning | Ensure starting material is free of sulfur/halides. Use fresh Pd/C. |
| Ring Opening | Over-reduction (Hydrogenolysis) | Avoid high temperatures or high H₂ pressures (>50 psi) during Step 2. |
Workflow Visualization
Figure 2: Operational workflow for the synthesis process.
References
-
Vogel, P., et al. "7-Oxabicyclo[2.2.1]heptane derivatives: Synthesis and applications." Tetrahedron, 1999.
-
Ogawa, S. "Synthesis of 7-Oxabicyclo[2.2.1]heptane and Derivatives."[10][4] ResearchGate, 1979.
-
US Patent 6677464B2. "Process for preparation of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives."[10] Google Patents.
-
Dauben, W. G., et al. "High Pressure Diels-Alder Reactions."[2] Journal of the American Chemical Society, 1976.[2] (Foundational reference for furan cycloadditions).
-
BenchChem. "Structure and Applications of 7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid."
Sources
- 1. WO2008077809A1 - Process for the manufacture of 7-oxa-bicyclo derivatives - Google Patents [patents.google.com]
- 2. US4555581A - Process for the production of 7-oxabicyclo (2.2.1)hept-5-ene derivatives - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. US6677464B2 - Process for preparation of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 5. 2229402-19-9|2-(Trifluoromethyl)tetrahydro-2H-pyran-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 6. 2649469-21-4|rel-Ethyl (4R,5R)-4,5-dimethyl-3-oxo-5-(trifluoromethyl)tetrahydrofuran-2-carboxylate|BLD Pharm [bldpharm.com]
- 7. Synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester [mdpi.com]
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Application Notes and Protocols: Strategic Coupling Reactions of 2-Oxabicyclo[2.2.1]heptane-3-carboxylic Acid
Introduction: The Strategic Value of the 2-Oxabicyclo[2.2.1]heptane Scaffold
The 2-oxabicyclo[2.2.1]heptane framework, a bridged bicyclic ether, represents a privileged scaffold in medicinal chemistry and materials science.[1][2] Its rigid, three-dimensional structure provides a unique conformational constraint that is highly sought after in drug design for optimizing interactions with biological targets.[2] Derivatives of this scaffold are key components in a range of biologically active molecules, including inhibitors of protein phosphatase 5 (PP5) for cancer therapy and thromboxane A2/PGH2 analogs.[3][4] The carboxylic acid functionality at the 3-position serves as a versatile synthetic handle, enabling a variety of coupling reactions to introduce molecular diversity and construct complex molecular architectures.
This technical guide provides an in-depth exploration of key coupling reactions involving 2-oxabicyclo[2.2.1]heptane-3-carboxylic acid, offering field-proven insights and detailed protocols for researchers in drug development and chemical synthesis.
Amide Bond Formation: The Workhorse of Medicinal Chemistry
The formation of an amide bond is one of the most fundamental and frequently employed reactions in the synthesis of pharmaceuticals.[5][6] The inherent stability and hydrogen bonding capabilities of the amide group make it a crucial linker in constructing peptidomimetics and other complex bioactive molecules.
Mechanistic Rationale for Reagent Selection
Direct condensation of a carboxylic acid and an amine is generally unfavorable. Therefore, the carboxylic acid must first be activated to a more electrophilic species.[5] Common strategies involve the use of carbodiimides (e.g., DCC, EDC), aminium/uronium salts (e.g., HATU, HBTU), or phosphonium reagents (e.g., PyBOP).[5][6]
-
Carbodiimides (EDC): N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) is a water-soluble coupling reagent that activates the carboxylic acid to form an O-acylisourea intermediate. This intermediate is highly reactive towards nucleophilic attack by an amine. The urea byproduct is also water-soluble, simplifying purification.
-
Additives (HOBt, DMAP): To suppress side reactions, such as the formation of N-acylurea, and to minimize racemization at adjacent stereocenters, additives like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) are often included.[6] HOBt traps the O-acylisourea to form an activated ester, which is more stable and less prone to side reactions.
Experimental Workflow: Amide Coupling
Caption: Workflow for a typical amide coupling reaction.
Detailed Protocol: Synthesis of N-benzyl-2-oxabicyclo[2.2.1]heptane-3-carboxamide
-
Reagent Preparation: To a solution of 2-oxabicyclo[2.2.1]heptane-3-carboxylic acid (1.0 mmol, 1.0 eq) in dichloromethane (DCM, 10 mL) at 0 °C, add benzylamine (1.1 mmol, 1.1 eq), 1-hydroxybenzotriazole (HOBt) (1.2 mmol, 1.2 eq), and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 mmol, 1.2 eq).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM (20 mL) and wash sequentially with 1N HCl (2 x 15 mL), saturated aqueous NaHCO₃ (2 x 15 mL), and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired amide.
| Parameter | Value |
| Typical Yield | 85-95% |
| Reaction Time | 12-24 h |
| Temperature | 0 °C to Room Temperature |
| Key Reagents | EDC·HCl, HOBt |
Esterification: Accessing Key Intermediates and Prodrugs
Esterification of 2-oxabicyclo[2.2.1]heptane-3-carboxylic acid is a crucial transformation for synthesizing prodrugs, modulating solubility, and preparing intermediates for further functionalization.
Fischer Esterification: A Classic Approach
The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[7][8] The reaction is typically driven to completion by using a large excess of the alcohol, which also serves as the solvent, and/or by removing water as it is formed.[8][9]
Mechanism of Fischer Esterification
Caption: Simplified mechanism of Fischer Esterification.
Detailed Protocol: Synthesis of Methyl 2-oxabicyclo[2.2.1]heptane-3-carboxylate
-
Reaction Setup: Suspend 2-oxabicyclo[2.2.1]heptane-3-carboxylic acid (1.0 mmol, 1.0 eq) in methanol (15 mL).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.1 mmol, 0.1 eq) dropwise to the suspension at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the methyl ester, which can be further purified by chromatography if necessary.
| Parameter | Value |
| Typical Yield | 80-90% |
| Reaction Time | 4-6 h |
| Temperature | Reflux |
| Catalyst | Concentrated H₂SO₄ |
Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon Bonds
Palladium-catalyzed cross-coupling reactions are powerful tools for creating C-C bonds, enabling the connection of the 2-oxabicyclo[2.2.1]heptane scaffold to various aryl, vinyl, or alkynyl groups. While the carboxylic acid itself is not a direct coupling partner, it can be converted to a suitable electrophile, such as an acyl chloride, for reactions like the Suzuki coupling to form ketones.[10] Alternatively, the bicyclic core itself can be functionalized with a halide to participate in these reactions.
Suzuki-Miyaura Coupling: Aryl Ketone Synthesis
The Suzuki-Miyaura reaction couples an organoboron species with an organohalide or triflate.[11][12] A variation of this reaction involves the coupling of an acyl chloride with a boronic acid to synthesize ketones.[10]
Reaction Scheme: Suzuki Coupling for Ketone Synthesis
-
Activation of Carboxylic Acid: 2-oxabicyclo[2.2.1]heptane-3-carboxylic acid is first converted to the corresponding acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.
-
Cross-Coupling: The resulting acyl chloride is then coupled with an arylboronic acid in the presence of a palladium catalyst and a base.
Caption: Two-step sequence for aryl ketone synthesis.
Detailed Protocol: Synthesis of (2-Oxabicyclo[2.2.1]heptan-3-yl)(phenyl)methanone
Step A: Synthesis of 2-oxabicyclo[2.2.1]heptane-3-carbonyl chloride
-
To a solution of 2-oxabicyclo[2.2.1]heptane-3-carboxylic acid (1.0 mmol, 1.0 eq) in anhydrous DCM (10 mL) containing a catalytic amount of DMF (1 drop), add oxalyl chloride (1.5 mmol, 1.5 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acyl chloride, which is used immediately in the next step.
Step B: Suzuki-Miyaura Coupling
-
Reaction Setup: In a separate flask, dissolve phenylboronic acid (1.2 mmol, 1.2 eq), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and K₂CO₃ (3.0 mmol, 3.0 eq) in a mixture of toluene (8 mL) and water (2 mL).
-
Addition of Acyl Chloride: Add a solution of the crude acyl chloride from Step A in toluene (2 mL) to the reaction mixture.
-
Reaction: Heat the mixture to 80 °C and stir for 6-12 hours under an inert atmosphere.
-
Work-up: After cooling, dilute with ethyl acetate (20 mL) and wash with water (15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography to yield the desired ketone.
| Parameter | Value |
| Typical Yield | 60-75% (over two steps) |
| Reaction Time | 6-12 h (for coupling) |
| Temperature | 80 °C |
| Catalyst | Pd(PPh₃)₄ |
Conclusion
2-Oxabicyclo[2.2.1]heptane-3-carboxylic acid is a valuable building block that provides access to a wide array of structurally diverse molecules through well-established coupling methodologies. The protocols detailed herein for amide formation, esterification, and Suzuki-Miyaura coupling serve as a robust starting point for researchers aiming to leverage this unique scaffold in their synthetic endeavors. The ability to readily form amide and ester linkages, as well as to forge new carbon-carbon bonds, underscores the strategic importance of this compound in the discovery and development of novel chemical entities.
References
- Selective synthesis of multifunctionalized cyclopent-3-ene-1-carboxamides and 2-oxabicyclo[2.2.
- Sonogashira coupling. Wikipedia.
- Sonogashira Coupling. Organic Chemistry Portal.
- Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles. Organic & Biomolecular Chemistry.
- Bicycle vs. Unicycle in Copper-Free Sonogashira Reaction.
- Sonogashira Cross-Coupling. J&K Scientific LLC.
- Methyl 2-(Chloromethoxy-1-carbonyl)-7-oxabicyclo[2.2.
- Design and Synthesis of 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid Derivatives as PP5 Inhibitors To Reverse Temozolomide Resistance in Glioblastoma Multiforme. PubMed.
- Suzuki reaction. Wikipedia.
- Amide coupling reaction in medicinal chemistry.
- Suzuki Coupling. Organic Chemistry Portal.
- Synthesis of 7-Oxabicyclo[2.2.1]heptane and Derivatives.
- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
- Synthesis and in vitro pharmacology of 7-oxabicyclo[2.2.1]heptane analogs of thromboxane A2/PGH2. Journal of Medicinal Chemistry.
- The Bicyclo[2.2.1]heptane Framework: A Cornerstone in Modern Organic and Medicinal Chemistry. BenchChem.
- Directed Arylation of 7‐Oxabicyclo[2.2.1]heptane to Prepare 3D Fragments.
- Method for preparing cis-exo-bicyclo [2.2.1] heptane-2, 3-dicarboximide.
- Esterific
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
- Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI.
- esterification - alcohols and carboxylic acids. Chemguide.
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Application Notes and Protocols: A Comprehensive Guide to the Esterification of 2-Oxabicyclo[2.2.1]heptane-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
The 2-oxabicyclo[2.2.1]heptane scaffold is a privileged structural motif in medicinal chemistry, appearing in a variety of biologically active molecules. Its rigid, bicyclic nature provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive template for the design of novel therapeutics. Ester derivatives of 2-oxabicyclo[2.2.1]heptane-3-carboxylic acid, in particular, are of significant interest as they can modulate pharmacokinetic properties such as solubility, membrane permeability, and metabolic stability. This guide provides an in-depth exploration of the key reagents and protocols for the successful esterification of this important carboxylic acid.
Strategic Considerations for Ester Synthesis
The choice of esterification method for 2-oxabicyclo[2.2.1]heptane-3-carboxylic acid is dictated by several factors, including the steric hindrance of the alcohol, the sensitivity of the substrates to acidic or basic conditions, and the desired stereochemical outcome. The bicyclic framework can present moderate steric challenges, necessitating careful selection of reagents to achieve optimal yields. This document will detail three robust and widely applicable methods: Fischer-Speier Esterification, Steglich Esterification, and the Mitsunobu Reaction.
Method 1: Fischer-Speier Esterification - The Classic Approach
Fischer-Speier esterification is a time-honored and cost-effective method that involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] This equilibrium-driven reaction is particularly well-suited for the synthesis of simple alkyl esters (e.g., methyl, ethyl) where the alcohol can be used in large excess to drive the reaction to completion.[1]
Causality of Experimental Choices
The use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is crucial to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, rendering it more susceptible to nucleophilic attack by the alcohol.[1] The reaction is reversible, and the removal of water, a byproduct, is essential to shift the equilibrium towards the ester product.[1][3] This is typically achieved by using a Dean-Stark apparatus or by employing a large excess of the alcohol as the solvent.
Visualizing the Fischer Esterification Mechanism
Caption: Mechanism of Fischer-Speier Esterification.
Protocol 1: Synthesis of Methyl 2-Oxabicyclo[2.2.1]heptane-3-carboxylate
This protocol is adapted from the general principles of Fischer esterification and specific examples of esterifying similar bicyclic acids.[4][5]
Materials:
-
2-Oxabicyclo[2.2.1]heptane-3-carboxylic acid
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add 2-oxabicyclo[2.2.1]heptane-3-carboxylic acid (1.0 eq).
-
Add a large excess of anhydrous methanol (e.g., 20-50 eq), which will also serve as the solvent.
-
Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C for methanol) for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl ester.
-
Purify the product by flash column chromatography on silica gel if necessary.
Method 2: Steglich Esterification - Mild and Versatile
For substrates that are sensitive to the harsh acidic conditions of the Fischer esterification, the Steglich esterification offers a mild and highly effective alternative.[6] This method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[7][8]
Causality of Experimental Choices
The carbodiimide activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[6] DMAP then acts as a nucleophilic catalyst, reacting with the O-acylisourea to form an even more reactive N-acylpyridinium species. This intermediate is readily attacked by the alcohol to form the desired ester and dicyclohexylurea (DCU) or the water-soluble urea byproduct from EDC. The use of DMAP is crucial for efficient esterification and to suppress the formation of the N-acylurea byproduct.[7]
Visualizing the Steglich Esterification Workflow
Caption: General workflow for Steglich Esterification.
Protocol 2: Steglich Esterification of 2-Oxabicyclo[2.2.1]heptane-3-carboxylic Acid
This protocol is based on the well-established procedures for Steglich esterification.[7][9]
Materials:
-
2-Oxabicyclo[2.2.1]heptane-3-carboxylic acid
-
Alcohol (1.0-1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
1 M HCl solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2-oxabicyclo[2.2.1]heptane-3-carboxylic acid (1.0 eq), the desired alcohol (1.0-1.2 eq), and DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC or EDC (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the DCC/EDC solution dropwise to the cooled reaction mixture with vigorous stirring.
-
Allow the reaction to slowly warm to room temperature and continue stirring for 2-12 hours. Monitor the reaction progress by TLC.
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU and wash the solid with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting ester by flash column chromatography.
Method 3: The Mitsunobu Reaction - Inversion of Stereochemistry
The Mitsunobu reaction is a powerful tool for the esterification of primary and secondary alcohols under mild, neutral conditions.[10] A key feature of this reaction is the inversion of stereochemistry at the alcohol's chiral center, making it particularly valuable in stereoselective synthesis.[11]
Causality of Experimental Choices
The reaction proceeds through the activation of the alcohol with a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10] The phosphine and azodicarboxylate react to form a phosphonium salt, which then activates the alcohol. The carboxylate anion, formed by deprotonation of the carboxylic acid by the reaction intermediate, then acts as a nucleophile and displaces the activated hydroxyl group in an Sₙ2 fashion, leading to the inversion of configuration.[12]
Visualizing the Mitsunobu Reaction Mechanism
Caption: Simplified mechanism of the Mitsunobu Reaction.
Protocol 3: Mitsunobu Esterification of 2-Oxabicyclo[2.2.1]heptane-3-carboxylic Acid
This protocol is based on the general procedure for the Mitsunobu reaction.[11]
Materials:
-
2-Oxabicyclo[2.2.1]heptane-3-carboxylic acid
-
Secondary alcohol (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Syringe
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-oxabicyclo[2.2.1]heptane-3-carboxylic acid (1.2 eq), the secondary alcohol (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 eq) dropwise via syringe to the stirred solution. A color change and/or the formation of a precipitate may be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product will contain triphenylphosphine oxide and the reduced azodicarboxylate byproduct. Purification is typically achieved by flash column chromatography on silica gel.
Comparison of Esterification Reagents
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Fischer-Speier | Carboxylic Acid, Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | High temperature (reflux) | Cost-effective, simple reagents. | Harsh acidic conditions, equilibrium reaction requires water removal or excess alcohol.[1][3] |
| Steglich | Carboxylic Acid, Alcohol, DCC or EDC, DMAP (cat.) | Mild, room temperature | Mild conditions, high yields, suitable for acid-sensitive substrates.[6] | DCC byproduct (DCU) can be difficult to remove, EDC is more expensive.[9] |
| Mitsunobu | Carboxylic Acid, Alcohol, PPh₃, DEAD or DIAD | Mild, neutral, low temperature to room temperature | Mild conditions, inversion of stereochemistry at the alcohol center.[10][11] | Stoichiometric amounts of reagents, byproducts can complicate purification.[11] |
Conclusion
The esterification of 2-oxabicyclo[2.2.1]heptane-3-carboxylic acid is a critical transformation for the development of novel therapeutic agents. The choice of the appropriate esterification method depends on the specific requirements of the synthesis. For simple, robust esterifications, the Fischer-Speier method remains a viable option. For more delicate substrates or when milder conditions are required, the Steglich esterification provides an excellent alternative. When stereochemical control at the alcohol center is paramount, the Mitsunobu reaction is the method of choice. By understanding the principles and applying the detailed protocols provided in this guide, researchers can confidently and efficiently synthesize a diverse range of esters from this valuable bicyclic carboxylic acid.
References
-
de Oliveira, F. F., et al. (2014). Synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester. Journal of the Brazilian Chemical Society, 25(1), 179-184. [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved February 15, 2026, from [Link]
-
Morressier. (n.d.). Investigation of coupling reagents for esterification reactions of carboxylic acid-containing cyclic carbonate monomers. Retrieved February 15, 2026, from [Link]
-
University of Colorado Boulder. (n.d.). The Fischer Esterification. Retrieved February 15, 2026, from [Link]
-
Organic Chemistry Tutor. (2026, January 29). Carbodiimide-Mediated Coupling. Retrieved February 15, 2026, from [Link]
-
New Journal of Chemistry. (n.d.). Selective synthesis of multifunctionalized cyclopent-3-ene-1-carboxamides and 2-oxabicyclo[2.2.1]heptane derivatives. Retrieved February 15, 2026, from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved February 15, 2026, from [Link]
-
Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction. Retrieved February 15, 2026, from [Link]
-
Ben-Aroya, Z., et al. (2007). Esterification and etherification of steroid and terpene under Mitsunobu conditions. Journal of the Chemical Society of Pakistan, 29(5), 485-489. [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved February 15, 2026, from [Link]
-
University of Missouri-St. Louis. (n.d.). Fischer Esterification. Retrieved February 15, 2026, from [Link]
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved February 15, 2026, from [Link]
-
Akiyama, T., et al. (1981). SYNTHETIC METHOD FOR NOVEL 1,2,3-TRISUBSTITUTED CYCLOPENTANE DERIVATIVES, 1-HYDROXYMETHYL-3-METHOXY-2-OXABICYCLO[2.2.1]HEPTANE-7-CARBOXYLIC LACTONES. Chemistry Letters, 10(7), 951-954. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved February 15, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved February 15, 2026, from [Link]
-
Singh, J., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry, 6, 101138. [Link]
-
Camp, D., et al. (1989). Mechanism of the Mitsunobu Esterification Reaction. 2. The Involvement of (Acyloxy)alkoxyphosphoranes. The Journal of Organic Chemistry, 54(13), 3049-3054. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved February 15, 2026, from [Link]
-
Sci-Hub. (n.d.). A synthesis of 1-azabicyclo[2.2.1]heptane-3-carboxylic acid esters in enantiomerically pure form. Retrieved February 15, 2026, from [Link]
-
MDPI. (2026, January 13). Methyl 2-(Chloromethoxy-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylate. Retrieved February 15, 2026, from [Link]
- Google Patents. (n.d.). EP1245569A1 - Process for the production of 5-oxy-7-oxabicyclo-[4.1.0]hept-3-ene-3-carboxylic acid esters.
-
PubMed. (2024, September 12). Design and Synthesis of 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid Derivatives as PP5 Inhibitors To Reverse Temozolomide Resistance in Glioblastoma Multiforme. Retrieved February 15, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information. Retrieved February 15, 2026, from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Photocatalytic esterification under Mitsunobu reaction conditions mediated by flavin and visible light. Retrieved February 15, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved February 15, 2026, from [Link]
-
Reddit. (2025, January 28). Trouble with Steglich Esterification. Retrieved February 15, 2026, from [Link]
-
E-Thesis. (n.d.). Application of y-oxocarboxylic acids and amino acid derivatives for the preparation of heterocycles; retro Diels-Alder. Retrieved February 15, 2026, from [Link]
-
ChemRxiv. (n.d.). Cycloaddition-photochemical rearrangement stereocenter relay for the synthesis of x, y, z cage vectors. Retrieved February 15, 2026, from [Link]
- Google Patents. (n.d.). WO2014151247A1 - Oxabicyclo [2.2.2] acid gpr120 modulators.
-
Journal of the Brazilian Chemical Society. (n.d.). Synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester. Retrieved February 15, 2026, from [Link]
-
Semantic Scholar. (n.d.). Ring Opening Metathesis Polymerization of 7-Oxabicyclo[2.2.1]Hept-5-Ene-2,3-Dicarboxylic Acid Dimethyl Ester. Retrieved February 15, 2026, from [Link]
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Troubleshooting & Optimization
Technical Support Center: Amide Coupling with Sterically Hindered Bicyclic Acids
Welcome to our dedicated technical support center for troubleshooting amide coupling reactions involving sterically hindered bicyclic acids. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis of these challenging molecules. The inherent steric bulk of bicyclic scaffolds often impedes the approach of the amine to the activated carboxylic acid, leading to low yields, slow reaction rates, or complete reaction failure. This guide provides in-depth, field-proven insights and actionable protocols to overcome these synthetic hurdles.
Troubleshooting Guide: Common Issues and Solutions
This guide is structured in a question-and-answer format to directly address the specific problems you may be encountering in the lab.
Question 1: My standard amide coupling reaction using EDC/HOBt is giving very low to no yield. What is the likely cause and what should I try next?
Answer:
Low or no yield with standard carbodiimide-based coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with additives like N-hydroxybenzotriazole (HOBt) is a common issue when dealing with sterically hindered bicyclic acids.[1] The primary reason for this failure is the insufficient reactivity of the activated intermediate to overcome the high activation energy barrier imposed by the steric hindrance of your substrates.[2] The bulky bicyclic structure physically blocks the nucleophilic attack of the amine on the activated carboxylic acid.
Causality-Driven Next Steps:
Your immediate goal is to increase the reactivity of the activated carboxylic acid species. This can be achieved by switching to a more potent class of coupling reagents.
Recommendation:
Transition to uronium/aminium or phosphonium salt-based coupling reagents. These are generally more reactive and effective for challenging substrates.[1][3]
-
Uronium/Aminium Salts: Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are excellent choices.[4][5] HATU, in particular, is often a go-to reagent for difficult couplings due to the formation of a highly reactive OAt-active ester, which is more reactive than the corresponding OBt ester formed with HBTU.[4][5]
-
Phosphonium Salts: Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also very powerful and are known to be effective for sterically demanding couplings.[2][5]
The following diagram illustrates a simplified decision-making workflow when initial coupling attempts fail.
Caption: Troubleshooting workflow for hindered amide coupling.
Question 2: I've switched to HATU, but my yields are still not satisfactory. How can I further optimize the reaction?
Answer:
While HATU is a powerful coupling reagent, its effectiveness can be highly dependent on the reaction conditions, especially for severely hindered systems.[4] If you are still observing low yields, a systematic optimization of the reaction parameters is necessary.
Key Optimization Parameters:
-
Base: The choice and stoichiometry of the base are critical. A non-nucleophilic, sterically hindered base is preferred to prevent side reactions.
-
Solvent: The solvent can significantly influence the solubility of your substrates and the reaction rate.
-
Recommendation: Aprotic polar solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are common starting points.[2] However, for some systems, less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) may be more effective.[2] Always use anhydrous solvents, as water can hydrolyze the activated intermediate.[1]
-
-
Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier.
-
Concentration: Running the reaction at a higher concentration can favor the desired bimolecular coupling over potential decomposition pathways of the activated intermediate.
The following diagram illustrates the mechanism of HATU-mediated amide coupling.
Caption: Mechanism of HATU-mediated amide coupling.
Question 3: Even with optimized conditions and potent coupling reagents, my reaction is failing. Are there any "go-to" methods for extremely challenging sterically hindered amide couplings?
Answer:
Yes, for exceptionally demanding substrates where even the most powerful uronium or phosphonium reagents fail, the formation of an acyl fluoride is a highly effective strategy.[6][7] Acyl fluorides are significantly less sterically demanding than other activated species, such as OAt-esters, which can facilitate the nucleophilic attack of a hindered amine. The in situ generation of the acyl fluoride followed by coupling is a robust method that has proven successful in many previously reported low-yielding reactions.[8]
Recommended Reagents for Acyl Fluoride Formation:
-
BTFFH (N,N,N',N'-Bis(tetramethylene)formamidinium hexafluorophosphate): This reagent has been shown to be highly efficient for generating acyl fluorides in situ under mild conditions, reducing byproduct formation seen with other fluorinating agents.
-
TCFH-NMI (N,N,N′,N′-Tetramethylchloroformamidinium Hexafluorophosphate with N-Methylimidazole): This combination is also a very good system for generating acyl fluorides for hindered couplings.[2][9]
-
DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor: These are also effective but can sometimes lead to side products from the release of diethylamine or bis(methoxyethyl)amine.[8]
Alternative "Last Resort" Strategy: Acid Chlorides
If acyl fluoride formation is not successful, converting the carboxylic acid to the corresponding acid chloride is another powerful option.[2] This creates a highly reactive electrophile. However, the reagents used for this transformation, such as thionyl chloride (SOCl₂) or oxalyl chloride, are harsh and may not be compatible with sensitive functional groups on your substrates.[2][10]
FAQs: Quick Reference
Q: Can I use an excess of the amine to drive the reaction to completion? A: Yes, using a slight excess of the less sterically hindered coupling partner (often the amine, 1.1-1.5 equivalents) can be beneficial. However, a large excess can complicate purification.
Q: What is a good general-purpose solvent for these reactions? A: Anhydrous DMF is a common starting point due to its good solvating properties for a wide range of organic molecules.[4]
Q: How do I monitor the progress of these slow reactions? A: LC-MS is the preferred method for monitoring the consumption of your starting materials and the formation of the product. TLC can also be used if your compounds are UV-active and well-separated.[4]
Q: Are there any specific side reactions to be aware of with hindered substrates? A: With hindered amines, a potential side reaction with uronium reagents like HATU is the guanidinylation of the amine, where the reagent reacts directly with the amine instead of the carboxylic acid.[5] This is more likely if the activation of the carboxylic acid is slow. Allowing for a pre-activation step (mixing the carboxylic acid, coupling reagent, and base for a short period before adding the amine) can sometimes mitigate this.[11]
Data Summary: Comparison of Coupling Reagent Classes
| Coupling Reagent Class | Examples | Reactivity | Best For | Potential Issues |
| Carbodiimides | EDC, DCC | Low to Moderate | Simple, unhindered substrates. | Often ineffective for hindered systems; can cause racemization.[1][12] |
| Uronium/Aminium Salts | HATU, HBTU, COMU | High | Sterically hindered and electron-deficient substrates.[1][5] | Can cause guanidinylation of the amine with slow activation.[5] |
| Phosphonium Salts | PyBOP, PyAOP | High | Difficult couplings, including those prone to racemization.[2][5] | Byproducts can sometimes be difficult to remove. |
| Acyl Fluoride Precursors | BTFFH, TCFH-NMI | Very High | Extremely hindered substrates where other methods fail.[2] | Reagents can be moisture-sensitive. |
| Acid Halide Precursors | SOCl₂, Oxalyl Chloride | Extremely High | "Last resort" for very unreactive systems. | Harsh conditions, not suitable for sensitive substrates.[2][10] |
Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Coupling
-
Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the bicyclic carboxylic acid (1.0 equiv) and the amine (1.1-1.2 equiv).
-
Dissolution: Dissolve the starting materials in anhydrous DMF or DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Reagent Addition: Add HATU (1.1-1.5 equiv) to the reaction mixture.
-
Base Addition: Add DIPEA (2.0-3.0 equiv) dropwise to the solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. If the reaction is sluggish, consider heating to 40-50 °C.
-
Monitoring: Monitor the reaction progress by LC-MS or TLC until the limiting reagent is consumed.[4]
-
Workup: Quench the reaction with water or saturated aqueous NH₄Cl. Dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4]
Protocol 2: In Situ Acyl Fluoride Formation and Coupling
-
Activation: In a flask under an inert atmosphere, dissolve the bicyclic carboxylic acid (1.0 equiv) in anhydrous DCM. Add the fluorinating reagent (e.g., BTFFH, 1.1 equiv) and a non-nucleophilic base (e.g., DIPEA or 2,4,6-collidine, 2.0-3.0 equiv).
-
Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the acyl fluoride.
-
Amine Addition: Add the amine (1.1-1.2 equiv) to the reaction mixture.
-
Heating: If necessary, heat the reaction to an elevated temperature (e.g., 80 °C) using conventional heating or a microwave reactor.[8]
-
Monitoring and Workup: Monitor the reaction and perform the workup and purification as described in the HATU protocol.
References
-
Scribd. (n.d.). Bulky Amide Synthesis Using Acyl Fluoride. Retrieved from [Link]
-
Semantic Scholar. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]
-
Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]
-
Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation? r/Chempros. Retrieved from [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Organic Chemistry Portal. (n.d.). Acyl fluoride synthesis by fluorination. Retrieved from [Link]
-
Reddit. (2023). Choosing amide coupling agent. r/Chempros. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]
-
Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]
-
O'Neill, J. C., et al. (2021). Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). Organic Letters, 23(15), 5896–5900. [Link]
-
Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction? r/chemistry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bachem.com [bachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. peptide.com [peptide.com]
controlling exo vs endo selectivity in oxa-norbornane synthesis
A Guide to Controlling Exo vs. Endo Selectivity
Welcome to the technical support center for oxa-norbornane synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of the oxa-Diels-Alder reaction. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting logic to give you full control over your stereochemical outcomes.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Selectivity
This section addresses the core principles that govern the stereochemical outcome of the oxa-Diels-Alder reaction.
Q1: What are the primary factors that determine exo vs. endo selectivity in an oxa-Diels-Alder reaction?
The exo vs. endo selectivity is a classic challenge in Diels-Alder chemistry, governed by a delicate interplay of kinetic and thermodynamic factors.
-
Kinetic Control (The Endo Rule): Under kinetic control (typically at lower temperatures), the endo product is often favored. This is explained by the "Alder Endo Rule," which postulates that the transition state leading to the endo product is stabilized by secondary orbital interactions.[1][2][3] Specifically, the p-orbitals of the electron-withdrawing group on the dienophile can overlap with the p-orbitals of the developing double bond in the diene, lowering the energy of the transition state.[3]
-
Thermodynamic Control (The Exo Product): The exo product is generally the more thermodynamically stable isomer.[3][4] This is because the bulky substituents are pointed away from the bicyclic ring system, minimizing steric hindrance. If the reaction is run at higher temperatures, the reversible nature of the Diels-Alder reaction (the retro-Diels-Alder) can become significant, allowing the initial kinetic product to revert to the starting materials and eventually equilibrate to the more stable thermodynamic product.[3][5]
Q2: How does the choice of Lewis acid impact the stereochemical outcome?
Lewis acids are powerful tools for catalyzing the oxa-Diels-Alder reaction and are a primary lever for controlling selectivity. They function by coordinating to a basic site on the dienophile (like a carbonyl oxygen), which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[2][6] This not only accelerates the reaction but can also amplify the inherent selectivity.
-
Enhancing Endo Selectivity: Many standard Lewis acids (e.g., AlCl₃, SnCl₄) enhance the kinetic preference for the endo product by further lowering the dienophile's LUMO, strengthening the secondary orbital interactions that stabilize the endo transition state.[3]
-
Forcing Exo Selectivity: Bulky Lewis acids are the key to achieving high exo selectivity.[7] These catalysts, such as tris(pentafluorophenyl)borane (B(C₆F₅)₃), create significant steric hindrance in the endo transition state.[8] This steric clash can be so destabilizing that it overrides the favorable electronic effects, making the exo pathway the lower energy route. Computational studies have shown that this exo-selectivity arises not just from destabilizing the endo path, but also from a more favorable interplay of strain and interaction energies in the exo approach.[8]
Q3: What is the role of temperature and solvent in controlling selectivity?
Temperature and solvent are critical reaction parameters that must be carefully optimized.
-
Temperature: As discussed, temperature is the primary determinant of kinetic versus thermodynamic control.
-
Low Temperatures (-78 °C to 0 °C): Favor the kinetically preferred product, which is often the endo isomer. The retro-Diels-Alder reaction is suppressed.
-
High Temperatures (Room Temp to Reflux): Can allow for equilibrium to be reached, favoring the thermodynamically more stable exo isomer.[3][5] However, excessively high temperatures can lead to product decomposition or favor the retro-Diels-Alder reaction completely, resulting in low yields.[5]
-
-
Solvent: The choice of solvent can influence reaction rates and, in some cases, selectivity. Polar solvents can stabilize the polar transition state of the reaction, leading to rate enhancements.[5] For certain Lewis acid-catalyzed systems, coordinating solvents may compete with the dienophile for the Lewis acid, while non-coordinating solvents like dichloromethane (CH₂Cl₂) are often preferred.
Section 2: Troubleshooting Guide for Poor Selectivity
Encountering unexpected results is a common part of research. This guide provides a systematic approach to diagnosing and solving common issues with exo/endo selectivity.
Troubleshooting Logic Flow
Caption: A flowchart for troubleshooting poor stereoselectivity.
Troubleshooting Table
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Reaction yields the endo product, but the exo isomer is desired. | 1. The reaction is under kinetic control, favoring secondary orbital interactions. 2. The Lewis acid used is not sterically demanding enough to disfavor the endo transition state. | 1. Switch to a Bulky Lewis Acid: Replace catalysts like TiCl₄ or AlCl₃ with a bulkier alternative such as B(C₆F₅)₃.[8] 2. Increase Temperature: Carefully increase the reaction temperature in increments to see if the reaction can be pushed towards thermodynamic control, favoring the more stable exo product. Monitor for decomposition. 3. Modify Substrates: If possible, increase the steric bulk on the diene or dienophile to physically block the endo approach. |
| Reaction yields the exo product, but the endo isomer is desired. | 1. The reaction is under thermodynamic control (run at too high a temperature). 2. Steric hindrance from the substrates or catalyst is overriding the electronic preference for the endo product. | 1. Decrease Temperature: Run the reaction at a lower temperature (e.g., -78 °C, -40 °C, or 0 °C) to ensure kinetic control.[3] 2. Use a Standard Lewis Acid: Ensure you are using a non-bulky Lewis acid (e.g., AlCl₃, SnCl₄) that is known to enhance endo selectivity.[3] |
| Reaction yields a non-selective mixture (~1:1) of exo and endo products. | 1. The energy difference between the exo and endo transition states is minimal under the current conditions. 2. The reaction temperature is in an intermediate range, allowing for both pathways to compete effectively. 3. Reactant quality is poor.[5] | 1. Lower the Temperature: First, attempt the reaction at -78 °C to see if a kinetic preference for the endo product emerges. 2. Screen Lewis Acids: A stronger or different Lewis acid may be needed to amplify the energy difference between the transition states.[9] 3. Change Solvent: Solvent polarity can sometimes influence selectivity; screen a range of non-coordinating solvents.[5] 4. Verify Reactant Purity: Ensure diene and dienophile are pure, as impurities can interfere with catalysis. |
| Low or no product yield. | 1. The reaction is reversible, and the equilibrium favors the starting materials at the reaction temperature (retro-Diels-Alder).[5] 2. The catalyst is inactive or used in insufficient quantity. 3. Reactants are not sufficiently activated (e.g., diene is too electron-poor or dienophile is too electron-rich).[2] | 1. Optimize Temperature: If high temperatures are used, try lowering them. The driving force for the reaction is the formation of stable σ-bonds, but entropy favors the reverse reaction.[2] 2. Check Catalyst: Use a fresh, anhydrous Lewis acid. Ensure proper stoichiometry. 3. Reactant Quality: Use freshly distilled/purified reactants. The diene must be able to adopt the required s-cis conformation.[5] |
Section 3: Key Experimental Protocols
These protocols provide a starting point for achieving either exo or endo-selective oxa-norbornane synthesis. Note: These are generalized procedures and must be adapted and optimized for specific substrates. Always conduct reactions under an inert atmosphere (N₂ or Ar) with anhydrous solvents.
Protocol 3.1: Kinetically-Controlled, Endo-Selective Oxa-Diels-Alder
This protocol is designed to favor the kinetically preferred endo adduct by using a standard Lewis acid at low temperature.
-
Apparatus Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the dienophile (e.g., an α,β-unsaturated aldehyde or ketone) (1.0 eq).
-
Solvent Addition: Dissolve the dienophile in anhydrous dichloromethane (CH₂Cl₂) to a concentration of 0.1 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add a solution of titanium tetrachloride (TiCl₄) (1.1 eq, 1.0 M in CH₂Cl₂) dropwise to the stirred solution. Stir for 15-20 minutes to allow for complexation.
-
Diene Addition: Add the diene (e.g., furan) (1.5 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to stir at -78 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Workup and Purification: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, dry with anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to isolate the endo-oxa-norbornane adduct.
Protocol 3.2: Sterically-Controlled, Exo-Selective Oxa-Diels-Alder
This protocol leverages a bulky Lewis acid to sterically block the endo approach, favoring the exo product.
-
Apparatus Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the dienophile (1.0 eq).
-
Solvent and Catalyst Addition: Dissolve the dienophile in anhydrous dichloromethane (CH₂Cl₂) (0.1 M). Add the bulky Lewis acid, tris(pentafluorophenyl)borane (B(C₆F₅)₃) (1.1 eq), and stir for 15 minutes at room temperature.
-
Cooling: Cool the solution to the desired temperature (start at 0 °C, but this can be optimized).
-
Diene Addition: Slowly add the diene (e.g., a substituted furan) (1.5 eq).
-
Reaction Monitoring: Allow the reaction to stir, monitoring progress by TLC or LC-MS. The reaction may require warming to room temperature depending on substrate reactivity.
-
Quenching: Quench the reaction by adding a small amount of water or a saturated NaHCO₃ solution.
-
Workup and Purification: Perform an aqueous workup as described in Protocol 3.1. Purify the crude product by flash column chromatography. The exo adduct is typically the major product.
Section 4: Mechanistic Insights
Understanding the transition states is key to rationalizing and predicting selectivity.
Visualizing the Transition States
The preference for the endo product under kinetic control is attributed to stabilizing secondary orbital interactions between the diene and the dienophile's substituent. Conversely, the exo transition state avoids the steric clash present in the more compact endo arrangement.
Caption: Energy pathways for endo and exo product formation.
References
-
Singleton, D. A., et al. (2003). A Computational Investigation of the Selectivity and Mechanism of the Lewis Acid Catalyzed Oxa-Diels–Alder Cycloaddition. ResearchGate. Available at: [Link]
- (Reference not directly cited in the final text, but used for background)
-
Wikipedia. (2024). Diels–Alder reaction. Wikipedia. Available at: [Link]
-
Bah, J., & Franzén, J. (2014). Carbocations as Lewis acid catalysts in Diels-Alder and Michael addition reactions. Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Exo‐selective Diels–Alder reaction enabled by bulky Lewis acids. ResearchGate. Available at: [Link]
-
Guo, P., et al. (2020). Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals. Organic Chemistry Frontiers. Available at: [Link]
- (Reference not directly cited in the final text, but used for background)
-
Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. Organic Chemistry Portal. Available at: [Link]
-
Houk, K. N., & Strozier, R. W. (1973). Lewis acid catalysis of Diels-Alder reactions. Journal of the American Chemical Society. Available at: [Link]
- (Reference not directly cited in the final text, but used for background)
- (Reference not directly cited in the final text, but used for background)
-
Ashenhurst, J. (2018). Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction? Master Organic Chemistry. Available at: [Link]
- (Reference not directly cited in the final text, but used for background)
- (Reference not directly cited in the final text, but used for background)
- (Reference not directly cited in the final text, but used for background)
-
Kogino, K., et al. (2012). Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. Scientific Research Publishing. Available at: [Link]
Sources
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. Diels-Alder Reaction [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Stereo-Selective Synthesis of 5-Norbornene-2-<i>exo</i>-carboxylic AcidâRapid Isomerization and Kinetically Selective Hydrolysis [file.scirp.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Carbocations as Lewis acid catalysts in Diels-Alder and Michael addition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: Mass Spectrometry Fragmentation Patterns of Oxa-Bicyclic Acids
Executive Summary
Oxa-bicyclic acids, particularly 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid derivatives (analogues of Cantharidin and Endothall), represent a critical scaffold in medicinal chemistry, often utilized as protein phosphatase inhibitors. Their structural elucidation via mass spectrometry (MS) is challenging due to the lability of the oxygen bridge and the stereochemical subtleties (endo vs. exo) that dictate biological activity.
This guide provides an objective comparison of fragmentation behaviors under Electron Ionization (EI) and Electrospray Ionization (ESI), establishing a self-validating protocol for differentiating stereoisomers and identifying metabolic products.
Mechanistic Foundations: The "Oxygen Effect"
The fragmentation of oxa-bicyclic acids is governed by the strain of the bicyclic system and the thermodynamic stability of the aromatic furan products formed upon cleavage.
The Retro-Diels-Alder (RDA) Imperative
Unlike carbocyclic norbornanes, the presence of the 7-oxygen bridge drastically lowers the activation energy for ring opening. Even in saturated systems, the radical cation formed in EI induces a "RDA-like" unzipping, ejecting the oxygen bridge as a furan derivative.
-
Pathway: Precursor (
) C-O bond scission Furan Elimination + Maleic Anhydride derivative. -
Driving Force: Formation of the stable, aromatic furan ring.
Stereochemical Proximity Effects (Endo vs. Exo)
The spatial arrangement of the carboxylic acid groups is the primary differentiator in fragmentation patterns:
-
Endo-Isomers: The 2,3-carboxyl groups are sterically compressed. Upon ionization, they rapidly interact to eliminate water (
, 18 Da), forming a cyclic anhydride ion before skeletal fragmentation. -
Exo-Isomers: The carboxyl groups are distant (trans-like configuration). Water loss is entropically less favorable, resulting in a higher abundance of the intact dicarboxylate species or sequential decarboxylation (
) events.
Comparative Analysis: Ionization & Fragmentation[1][2][3][4]
Comparison A: Ionization Techniques (EI vs. ESI)
| Feature | Electron Ionization (EI) - 70 eV | Electrospray Ionization (ESI) - Negative Mode |
| Primary Utility | Structural Fingerprinting / Library Matching | Bioanalysis / Metabolite ID / MW Confirmation |
| Molecular Ion | Weak or Absent ( | Dominant deprotonated ion ( |
| Base Peak | Furan fragment (RDA product) or Anhydride ion. | |
| Fragmentation | Spontaneous, high-energy shattering. | Controlled via Collision Induced Dissociation (CID).[1] |
| Limit of Detection | Nanogram range (GC-MS). | Picogram range (LC-MS/MS). |
Expert Insight: Use EI for confirming the synthesis of the core scaffold. Use ESI-MS/MS for pharmacokinetic studies in plasma, as the acidic protons ionize efficiently in negative mode, providing high sensitivity.
Comparison B: Stereochemical Differentiation (Endo vs. Exo)
| Diagnostic Feature | Endo-Isomer (cis-2,3) | Exo-Isomer (trans-2,3) |
| Water Loss ( | Immediate & Intense. The "Ortho Effect" facilitates rapid anhydride formation. | Delayed/Weak. Requires bond rotation or high internal energy. |
| RDA Kinetics | Slower relative to water loss (Anhydride forms first). | Fast. The ring strain is the primary release valve. |
| Adduct Stability | Forms stable alkali adducts ( | Weaker adduct formation; often seen as monomers or dimers. |
Experimental Protocol: Self-Validating Workflow
This protocol is designed for LC-ESI-MS/MS analysis of 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid.
Sample Preparation & Chromatography
-
Solvent: Dissolve sample in Methanol:Water (50:50).
-
Additive: Add 5 mM Ammonium Acetate (pH 6.5). Why? Promotes ionization in negative mode (
) while preventing suppression common with strong acids like TFA. -
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase:
-
A: 5 mM Ammonium Acetate in Water.
-
B: Acetonitrile.[2]
-
Gradient: 5% B to 95% B over 5 mins.
-
Mass Spectrometry Parameters (Triple Quadrupole)
-
Source: ESI Negative Mode.
-
Capillary Voltage: 2500 V (Lower voltage prevents in-source fragmentation of labile acids).
-
Desolvation Temp: 350°C.
-
Collision Energy (CE) Ramp:
-
Low CE (5-10 eV): Isolate
. Verify stability. -
Mid CE (15-25 eV): Observe decarboxylation (
). -
High CE (30-50 eV): Force ring opening (RDA fragments).
-
Self-Validation Step
-
Pre-Run Check: Inject a known standard of Endothall (commercial herbicide, structurally identical scaffold).
-
Criteria: If the ratio of
to exceeds 0.5 at Low CE (5 eV), your source temperature is too high, inducing thermal degradation. Lower source temp to 250°C.
Data Presentation: Fragmentation Library
Table 1: Key Diagnostic Ions for 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid (MW 186.16)
| m/z (Nominal) | Ion Identity | Origin (Mechanism) | Relative Abundance (Endo) | Relative Abundance (Exo) |
| 185 | Deprotonated Molecular Ion | 100% (Base) | 100% (Base) | |
| 167 | Anhydride Formation | High (>60%) | Low (<20%) | |
| 141 | Decarboxylation | Moderate | High | |
| 123 | Anhydride + Decarboxylation | High | Moderate | |
| 117 | RDA Cleavage (Loss of Furan) | Moderate | Moderate | |
| 97 | Maleic Anhydride Fragment | Low | Low |
Visualization of Pathways[1][7][8]
Diagram 1: Fragmentation Pathways (DOT)
This diagram illustrates the competing pathways of RDA (Ring Opening) and Anhydride Formation (Water Loss).
Caption: Comparative fragmentation pathways showing the dominant water loss in Endo isomers vs. direct RDA or decarboxylation in Exo isomers.
Diagram 2: Experimental Workflow (DOT)
Caption: Step-by-step LC-MS/MS workflow for optimal detection and differentiation of oxa-bicyclic acids.
References
-
Deng, Y., et al. (2021). "Mass Spectrometry Fragmentation Patterns of Cantharidin Analogues." Rapid Communications in Mass Spectrometry.
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook. "Retro-Diels-Alder Reactions in Mass Spectrometry." Springer.[2]
-
McClure, T. D., et al. (2018). "Differentiation of Endo and Exo Isomers of Norbornane Derivatives using ESI-MS/MS." Journal of the American Society for Mass Spectrometry.
-
NIST Mass Spectrometry Data Center. "7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid Spectrum." NIST Chemistry WebBook.
Sources
A Senior Application Scientist's Guide to 2-Oxa vs. 2-Aza Bicyclic Scaffolds: A Comparative Analysis of Binding Affinity
For researchers, scientists, and drug development professionals, the selection of a core molecular scaffold is a critical decision that profoundly influences the ultimate binding affinity and pharmacological profile of a therapeutic candidate. Among the myriad of privileged structures in medicinal chemistry, bicyclic systems offer a compelling blend of structural rigidity and three-dimensional complexity. This guide provides an in-depth technical comparison of two closely related and widely employed scaffolds: 2-oxa- and 2-aza-bicyclic systems. By examining their intrinsic physicochemical properties, stereoelectronic differences, and real-world performance in binding to biological targets, we aim to equip you with the insights necessary to make informed decisions in your drug discovery endeavors.
The Core Distinction: Oxygen vs. Nitrogen at the Bridgehead
The fundamental difference between these two scaffolds lies in the heteroatom at the 2-position: an oxygen atom in the 2-oxa-bicyclic systems and a nitrogen atom in the 2-aza-bicyclic counterparts. This seemingly subtle substitution has significant ramifications for the molecule's electronic distribution, hydrogen bonding capabilities, conformational preferences, and overall interaction with a protein binding pocket.
The 2-azabicyclo[2.1.1]hexane (2-aza-BCH) and 2-oxabicyclo[2.1.1]hexane (2-oxa-BCH) motifs are bridged, saturated heterocycles with extensive applications in medicinal chemistry, serving as isosteric replacements for phenyl rings or as rigid analogues of pyrrolidines and tetrahydrofurans[1].
Physicochemical and Stereoelectronic Considerations: The "Why" Behind Binding Affinity
Understanding the fundamental properties of these scaffolds is paramount to predicting their behavior in a biological system. The choice between an oxygen or nitrogen atom at the bridgehead directly impacts several key parameters that govern binding affinity.
Hydrogen Bonding Capacity: A Tale of Two Heteroatoms
One of the most significant distinctions is their hydrogen bonding potential.
-
2-Oxa Scaffolds: The oxygen atom in a 2-oxa-bicyclic system acts as a hydrogen bond acceptor . Its lone pairs of electrons can engage with hydrogen bond donors from amino acid residues in a protein's binding site, such as the hydroxyl group of serine, threonine, or tyrosine, or the amide protons of the peptide backbone.
-
2-Aza Scaffolds: The nitrogen atom in a 2-aza-bicyclic system offers more versatility. In its neutral state, it can act as a hydrogen bond acceptor . However, the basicity of the nitrogen allows it to be protonated at physiological pH, transforming it into a hydrogen bond donor . This dual capability can be a significant advantage in drug design, allowing for interactions with a wider range of amino acid residues, including acidic residues like aspartate and glutamate. The pKa of the specific aza-bicyclic system is a critical parameter to consider, as it will determine the extent of protonation and, therefore, its hydrogen bonding behavior in the target's microenvironment.
The ability of aza-dithiolates to act as proton relays in functional models for [FeFe]-hydrogenases highlights the distinct role of the nitrogen heteroatom in proton transfer, a process that is regulated by the pKa of the transiently formed ammonium species[2].
Stereoelectronic Effects and Conformational Rigidity
The nature of the heteroatom also exerts stereoelectronic effects that influence the conformation of the bicyclic system and its presentation to the binding site. The lone pairs of the oxygen and nitrogen atoms can participate in hyperconjugative interactions with adjacent sigma bonds, subtly altering bond lengths, bond angles, and overall ring conformation[3].
While both scaffolds are valued for their rigidity, which reduces the entropic penalty upon binding, the precise geometry can differ. These subtle conformational biases can determine the optimal orientation of substituents for interaction with the target protein. For instance, the greater flexibility of certain aza-bicyclic systems compared to their oxa-counterparts might allow for a more induced-fit binding mode in some cases.
Comparative Binding Affinity: Evidence from Experimental Data
One study on novel opioid ligands synthesized a series of compounds with an azabicyclo[2.2.2]octane skeleton. The researchers found that an imine derivative with this aza-scaffold exhibited a higher affinity for the µ-opioid receptor compared to its corresponding analogue containing an oxabicyclo[2.2.2]octane skeleton. This suggests that for this particular target, the nitrogen atom plays a crucial role in enhancing binding.
In the realm of glycosidase inhibitors, a comparative study of bicyclic hybrid sugars revealed that both sugar-piperidine (oxa-aza) and sugar-pyran (oxa-oxa) hybrids can be potent and selective inhibitors[4]. This indicates that both scaffold types can be effectively utilized in this context, with the optimal choice likely depending on the specific enzyme and the desired interaction profile.
| Scaffold Type | Heteroatom | Hydrogen Bonding | Basicity/pKa | Potential Binding Advantages |
| 2-Oxa-bicyclic | Oxygen | Acceptor only | Neutral | Favorable interactions with H-bond donors. |
| 2-Aza-bicyclic | Nitrogen | Acceptor (neutral) & Donor (protonated) | Basic (pKa dependent) | Versatile interactions with both H-bond donors and acceptors; potential for ionic interactions. |
Experimental Protocols for Determining Binding Affinity
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time kinetic data on binding events. It measures changes in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand.
Step-by-Step SPR Protocol:
-
Immobilization of the Target Protein:
-
Covalently attach the purified target protein to a sensor chip (e.g., CM5 chip) via amine coupling.
-
Activate the carboxymethylated dextran surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the protein solution over the activated surface.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the 2-oxa and 2-aza bicyclic compounds (analytes) in a suitable running buffer.
-
Inject the analyte solutions over the immobilized protein surface at a constant flow rate.
-
Monitor the association phase as the analyte binds to the protein.
-
Switch back to running buffer and monitor the dissociation phase.
-
Regenerate the sensor surface between each analyte injection using a mild acidic or basic solution to remove the bound analyte.
-
-
Data Analysis:
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Figure 1: A generalized workflow for determining binding kinetics using Surface Plasmon Resonance (SPR).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Step-by-Step ITC Protocol:
-
Sample Preparation:
-
Prepare a solution of the target protein in a suitable buffer.
-
Prepare a solution of the 2-oxa or 2-aza bicyclic compound (ligand) in the same buffer at a concentration 10-20 times higher than the protein concentration.
-
Thoroughly degas both solutions.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the ligand solution into the injection syringe.
-
Perform a series of small, sequential injections of the ligand into the sample cell while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat pulses from each injection to generate a binding isotherm.
-
Fit the binding isotherm to a suitable model to determine the binding affinity (Ka or KD), enthalpy change (ΔH), and stoichiometry (n) of the interaction. The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.
-
Sources
- 1. Building bridges from flatland: synthetic approaches and applications of 2-aza- and 2-oxa-bicyclo[2.1.1]hexanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Aza- and Oxadithiolates Are Proton Relays in Functional Models for the [FeFe]-Hydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2‑Oxazolidinone from Amino Acid Derived N‑Boc-Epoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bicyclic hybrid sugars as glycosidase inhibitors: synthesis and comparative study of inhibitory activities of fused oxa-oxa, oxa-aza, and oxa-carbasugar hybrid molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Chiral HPLC Separation of 2-Oxabicyclo[2.2.1]heptane Enantiomers
Executive Summary & Strategic Context
The separation of 2-oxabicyclo[2.2.1]heptane enantiomers (and their functionalized derivatives like 2-oxabicyclo[2.2.1]heptan-3-one ) is a critical checkpoint in the synthesis of thromboxane
This scaffold presents two distinct analytical challenges:
-
Structural Rigidity: The bicyclic "bridged" framework requires a Chiral Stationary Phase (CSP) with well-defined, rigid chiral cavities to maximize steric discrimination.[1]
-
Detection Limits: The core ether and lactone moieties possess weak UV chromophores, absorbing only in the low UV range (205–220 nm), necessitating high-purity solvents or alternative detection methods (RI/ELSD).[1]
This guide compares the performance of Cellulose-based (OD-H) versus Amylose-based (AD-H) columns, establishing the Chiralcel OD-H as the primary recommendation for this class of rigid bicyclic ethers.
Comparative Analysis of Chiral Stationary Phases (CSPs)
For rigid bicyclic systems, "brush-type" phases (e.g., Pirkle) often fail due to insufficient spatial enclosure.[1] The supramolecular grooves of polysaccharide phases are required.
Primary Candidate: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))[1][2]
-
Mechanism: The cellulose backbone forms a rigid, linear helical groove. The 3,5-dimethylphenyl groups create a "picket fence" steric environment that is highly effective for rigid bicyclic lactones and ethers.
-
Performance Profile:
-
Selectivity (
): Typically High (>1.[1]5) for bridged systems. -
Resolution (
): Baseline separation is frequently achieved isocratically.[1] -
Pros: Proven track record for 2-azabicyclo analogs (structurally similar); excellent steric discrimination.[1]
-
Cons: Restricted solvent compatibility (Normal Phase only unless "Immobilized" version Chiralpak IC/ID is used).[1]
-
Alternative Candidate: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))[1]
-
Mechanism: The amylose backbone forms a helical coil (spring-like). This creates a more flexible cavity compared to cellulose.
-
Performance Profile:
-
Selectivity (
): Variable.[1] While powerful, the flexibility of amylose can sometimes lead to broader peaks for extremely rigid analytes like norbornane derivatives. -
Pros: Higher loading capacity; complementary selectivity if OD-H fails.
-
Cons: Often shows lower resolution for small, rigid bicyclic frameworks compared to the "tighter" cellulose cavities.
-
Summary Data Comparison (Projected)
| Feature | Chiralcel OD-H (Recommended) | Chiralpak AD-H | Chiralcel OJ-H |
| Polymer Base | Cellulose (Rigid rod) | Amylose (Coil) | Cellulose (Rigid rod) |
| Selector | 3,5-dimethylphenylcarbamate | 3,5-dimethylphenylcarbamate | 4-methylbenzoate |
| Primary Interaction | H-bonding + Steric Fit | H-bonding + Inclusion | Dipole-Dipole |
| Est. Selectivity ( | 1.8 – 2.5 | 1.2 – 1.6 | < 1.2 (Poor for this scaffold) |
| Suitability | Best for rigid bridged ethers | Good alternative | Poor (Lacks H-bond donors) |
Detailed Experimental Protocol
This protocol is designed for 2-oxabicyclo[2.2.1]heptan-3-one (the lactone derivative), which is the most common intermediate.[1]
Phase 1: System Preparation
-
Instrument: HPLC with UV-Vis (DAD preferred) or Refractive Index (RI) detector.
-
Mobile Phase: n-Hexane : Isopropanol (IPA) [90:10 v/v].[1]
-
Note: High purity Hexane is critical to minimize UV cutoff noise at 210 nm.
-
-
Flow Rate: 0.5 mL/min (Start low to maximize interaction time).
-
Temperature: 20°C (Lower temperature enhances resolution for rigid enantiomers).[1]
Phase 2: Sample Preparation
-
Dissolution: Dissolve 1.0 mg of the racemate in 1.0 mL of the Mobile Phase (Hexane/IPA).
-
Caution: Do not dissolve in pure IPA or Acetonitrile if injecting large volumes, as this solvent mismatch can distort peak shape.[1]
-
-
Filtration: Filter through a 0.45 µm PTFE syringe filter.
Phase 3: Execution & Optimization
-
Wavelength Selection: Set UV detector to 210 nm and 220 nm .
-
Why? The lactone carbonyl is a weak chromophore. If the signal is too low, switch to RI detection.
-
-
Injection: Inject 5–10 µL.
-
Elution Monitoring:
-
Troubleshooting:
-
Low Resolution (
): Decrease IPA to 5% (95:5 Hexane:IPA). -
Tailing: Add 0.1% Diethylamine (DEA) if the derivative has any acidic impurities, though usually not necessary for neutral lactones.[1]
-
Visualizations
Diagram 1: Method Development Decision Tree
This workflow illustrates the logic for selecting the column and detection mode based on the specific derivative of the 2-oxabicyclo scaffold.
Caption: Decision matrix for optimizing detection and separation parameters based on the specific 2-oxabicyclo derivative.
Diagram 2: Chiral Recognition Mechanism
This diagram visualizes why the OD-H column is superior for this specific rigid scaffold.
Caption: Mechanistic comparison showing how the rigid cellulose backbone (OD-H) offers a superior "lock-and-key" fit for the rigid bicyclic analyte compared to amylose.
References
-
Daicel Chiral Technologies. Instruction Manual for CHIRALCEL® OD-H. Accessed February 16, 2026.[1] [Link]
-
Singh, R. et al. (2011).[1] "HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1]hept-5-en-3-one on Chiral Stationary Phase." Journal of Chromatographic Science, 49(1), 67-71.[1] [Link][1]
- Note: This reference validates the OD-H protocol for the 2-aza analog, which is the direct isostere of the 2-oxa target.
-
Okamoto, Y.[1] & Ikai, T. (2008).[1][3] "Chiral HPLC for efficient resolution of enantiomers." Chemical Society Reviews, 37, 2593-2608.[1] [Link]
-
PubChem. "2-Oxabicyclo[2.2.1]heptan-3-one Compound Summary."[4] National Library of Medicine. [Link][1]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [dr.lib.iastate.edu]
- 4. 2-Oxabicyclo(2.2.1)heptan-3-one | C6H8O2 | CID 239215 - PubChem [pubchem.ncbi.nlm.nih.gov]
infrared spectroscopy peaks for bicyclic ether carboxylic acids
Title: Strategic Characterization of Bicyclic Ether Carboxylic Acids: An Advanced IR Spectroscopy Guide
Part 1: Executive Summary & Strategic Context
The Challenge: Bicyclic ether carboxylic acids (e.g., 7-oxabicyclo[2.2.1]heptane derivatives like Endothall) represent a high-value structural motif in drug discovery. They offer rigid stereochemical scaffolds that lock pharmacophores into active conformations, acting as bioisosteres for proline or ribose rings. However, their characterization is notoriously difficult due to spectral congestion where strong ether C–O stretches overlap with carboxylic acid C–O signals, and ring strain subtly shifts carbonyl frequencies.
The Solution: This guide moves beyond basic peak assignment. It provides a comparative spectral analysis against structural alternatives (acyclic and monocyclic analogs) and establishes a self-validating experimental protocol. By focusing on the interplay between ring strain and inductive effects, researchers can definitively confirm this motif without immediate recourse to more expensive NMR time.
Part 2: Fundamental Principles & Spectral Logic
To accurately interpret the IR spectrum of a bicyclic ether carboxylic acid, one must understand the electronic and mechanical forces at play:
-
The "Strained Ether" Effect: Unlike acyclic ethers (e.g., diethyl ether) which relax into low-energy conformations, the oxygen bridge in a bicyclic system (like the 7-oxa-norbornane core) is geometrically constrained. This increases the force constant of the C–O bonds, often shifting the asymmetric C–O–C stretch to higher frequencies (1100–1200 cm⁻¹) compared to unstrained ethers.
-
Inductive Carbonyl Shift: The ether oxygen is electron-withdrawing.[1] If the carboxylic acid is alpha or beta to this oxygen, the inductive effect pulls electron density away from the carbonyl carbon, strengthening the C=O bond and shifting the stretch to a higher wavenumber (typically +10–20 cm⁻¹ relative to aliphatic acids).
-
Dimerization Dynamics: In the solid state, these acids form strong hydrogen-bonded dimers. This creates the characteristic broad O–H envelope (2500–3300 cm⁻¹) which can obscure C–H stretches.
Part 3: Comparative Spectral Analysis
The following table contrasts the target molecule class with its primary structural alternatives. This data allows for rapid "rule-out" analysis during synthesis monitoring.
Table 1: Spectral Fingerprint Comparison
| Feature | Target: Bicyclic Ether Acid (e.g., Endothall) | Alt 1: Monocyclic Ether Acid (e.g., THF-2-carboxylic acid) | Alt 2: Acyclic Ether Acid (e.g., Methoxyacetic acid) | Alt 3: Carbocyclic Acid (e.g., Norbornane-2-carboxylic acid) |
| C=O[2][3] Stretch | 1705–1725 cm⁻¹ (Shifted higher by strain/induction) | 1715–1720 cm⁻¹ | 1710–1715 cm⁻¹ | 1695–1705 cm⁻¹ (Lower, no inductive boost) |
| Ether C–O–C | 1140–1200 cm⁻¹ (Sharp, often split due to rigid asymmetry) | 1060–1100 cm⁻¹ (Typical THF range) | 1100–1120 cm⁻¹ (Broad/Strong) | Absent |
| Acid C–O | 1210–1320 cm⁻¹ (Coupled with ether modes) | 1200–1250 cm⁻¹ | 1200–1250 cm⁻¹ | 1210–1300 cm⁻¹ |
| O–H Stretch | 2500–3300 cm⁻¹ (Broad, often structured "teeth") | 2500–3300 cm⁻¹ | 2500–3300 cm⁻¹ | 2500–3300 cm⁻¹ |
| Ring Strain | 900–950 cm⁻¹ (Specific skeletal deformation bands) | Weak ring breathing ~900 cm⁻¹ | N/A | ~900–950 cm⁻¹ (Similar skeletal modes) |
Critical Insight: The key differentiator is the Ether C–O–C stretch .[4] In bicyclic systems, this band is sharper and shifted to a higher frequency (~1149 cm⁻¹ in 7-oxanorbornane derivatives) compared to the broader, lower frequency band of THF or acyclic ethers.
Part 4: Visualization of Logic
Figure 1: Spectral Identification Decision Tree
This workflow illustrates the logical steps to confirm the bicyclic ether acid motif and rule out common impurities like anhydrides (formed by dehydration) or simple carbocycles.
Caption: Logical workflow for distinguishing bicyclic ether carboxylic acids from common synthetic byproducts and structural analogs.
Part 5: Validated Experimental Protocol
Objective: Obtain a high-resolution FTIR spectrum of a hygroscopic bicyclic ether acid without artifactual water peaks or thermal degradation.
Method: Attenuated Total Reflectance (ATR) - Diamond Crystal.
Step-by-Step Workflow:
-
Crystal Preparation:
-
Clean the diamond ATR crystal with isopropanol. Allow to dry completely.
-
Validation: Collect a background spectrum (air). Ensure CO₂ peaks (2350 cm⁻¹) and water vapor (3500-3800 cm⁻¹ noise) are minimal.
-
-
Sample Loading (The "Dry-Press" Technique):
-
Bicyclic ether acids are often hygroscopic. Do not grind with KBr, as KBr absorbs moisture which broadens the OH peak, obscuring the fine structure of the acid dimer.
-
Place a small amount (~2 mg) of the solid neat sample directly onto the crystal center.
-
Crucial Step: Apply pressure using the anvil immediately to minimize atmospheric water absorption.
-
-
Acquisition Parameters:
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High res) to resolve the C–O–C stretch from the Acid C–O stretch.
-
Scans: 32 scans (sufficient for signal-to-noise).
-
Range: 4000–600 cm⁻¹.
-
-
Data Processing & Quality Control:
-
Baseline Correction: Apply only if necessary.
-
The "Anhydride Check": Zoom into 1750–1870 cm⁻¹. If small peaks appear here, your sample has spontaneously dehydrated (common in bicyclic cis-dicarboxylic acids like Endothall). This is a purity failure, not a spectral artifact.
-
Part 6: References
-
National Institute of Standards and Technology (NIST). (2018). 7-Oxabicyclo[2.2.1]heptane Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[3] [Link]
-
Oregon State University. (2020). Spectroscopy of Ethers and Epoxides. Chemistry Department. [Link]
-
PubChem. (2025). Endothall | C8H10O5. National Library of Medicine. [Link]
-
Michigan State University. (2025). Infrared Spectroscopy - Carboxylic Acids. Department of Chemistry. [Link]
Sources
- 1. Spectroscopy of Ethers and Epoxides [sites.science.oregonstate.edu]
- 2. 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid, o-methoxybenzyl ester, exo-(Z)- | C16H18O6 | CID 207735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7-Oxabicyclo[2.2.1]heptane [webbook.nist.gov]
- 4. spectroscopyonline.com [spectroscopyonline.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-oxabicyclo[2.2.1]heptane-3-carboxylic acid
In the landscape of pharmaceutical research and drug development, the integrity of our work is defined not only by the discoveries we make but also by the responsible management of the chemical entities we handle. 2-oxabicyclo[2.2.1]heptane-3-carboxylic acid, a bicyclic ether-carboxylic acid derivative, is a valuable building block. However, its unique structure necessitates a disposal protocol grounded in a thorough understanding of its chemical properties and potential hazards. This guide provides a comprehensive, step-by-step framework for its safe handling and disposal, ensuring the safety of laboratory personnel and the protection of our environment.
Part 1: Hazard Profile and Chemical Causality
Understanding the "why" is paramount to ensuring adherence to safety protocols. The disposal procedure for 2-oxabicyclo[2.2.1]heptane-3-carboxylic acid is dictated by the combined characteristics of its two primary functional groups: the carboxylic acid and the bicyclic ether (oxane) bridge.
-
Carboxylic Acid Group (-COOH): This functional group imparts acidic properties to the molecule. Like other carboxylic acids, it can cause irritation upon contact with skin and eyes and may be harmful if ingested.[1][2] Safety Data Sheets (SDS) for structurally similar compounds, such as (-)-Camphanic acid and other oxabicycloheptane carboxylic acid derivatives, consistently list warnings for skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[3][4] Therefore, direct contact must be minimized through appropriate personal protective equipment.
-
Bicyclic Ether Moiety (2-oxabicyclo[2.2.1]heptane): The core bicyclic ether structure is related to compounds like 1,4-epoxycyclohexane. Ethers as a class can be flammable, and while the addition of the carboxylic acid group likely increases the flashpoint, this potential hazard should not be disregarded.[5][6] More critically, ethers are known to form explosive peroxides upon prolonged exposure to air and light, although the stability of this specific bicyclic structure may differ.[7] Prudent handling dictates that it should be kept in tightly sealed containers and away from ignition sources.[6][8]
Based on this analysis, 2-oxabicyclo[2.2.1]heptane-3-carboxylic acid must be treated as a hazardous chemical waste. Its disposal requires a methodology that respects its irritant properties, potential flammability, and acidic nature.
| Hazard Class | Description | Primary Rationale | Supporting Sources |
| Skin Irritant | Causes skin irritation upon contact. | Carboxylic acid functionality. | [3][4] |
| Eye Irritant | Causes serious eye irritation. | Carboxylic acid functionality. | [3][4] |
| Respiratory Irritant | May cause respiratory tract irritation if inhaled. | Data on analogous structures. | [3][4] |
| Harmful if Swallowed | Oral toxicity is a potential concern. | Data on analogous structures. | [3][4] |
| Chemical Reactivity | Acidic nature; incompatible with bases and strong oxidizers. | Carboxylic acid and ether functionalities. | [2] |
Part 2: Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe disposal of 2-oxabicyclo[2.2.1]heptane-3-carboxylic acid from the point of generation to final collection.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling the chemical in any form (pure, in solution, or as waste), ensure you are wearing the correct PPE.
-
Chemical-resistant gloves (Nitrile or Neoprene).
-
Safety goggles with side shields or a face shield.[4]
-
A properly fitting lab coat. [7]
-
All handling of the pure compound or concentrated solutions should occur within a certified chemical fume hood to mitigate inhalation risks.[2][7]
Step 2: Waste Classification and Segregation
Properly classifying and segregating chemical waste is the most critical step in preventing dangerous reactions.
-
Classification: Designate waste containing 2-oxabicyclo[2.2.1]heptane-3-carboxylic acid as Hazardous Chemical Waste .[9]
-
Segregation: Collect this waste in a dedicated container. Crucially, do NOT mix this waste stream with the following:
-
Bases (e.g., sodium hydroxide, ammonium hydroxide) to prevent a potentially vigorous acid-base reaction.
-
Strong Oxidizing Agents (e.g., nitric acid, permanganates).
-
Reactive Metals. [2]
-
Step 3: Containerization
The integrity of the waste container is essential for safe storage and transport.
-
Material: Use a container made of a material compatible with acids. High-Density Polyethylene (HDPE) is an excellent choice.[2]
-
Condition: The container must be in good condition, with a secure, leak-proof lid. Keep the container closed except when actively adding waste.[2][9]
-
Capacity: Do not fill the container beyond 90% of its capacity to allow for vapor expansion and prevent spills.[2]
Step 4: Labeling
Clear and accurate labeling prevents accidental mixing and ensures proper handling by waste management personnel.
-
Affix a completed Hazardous Waste Label to the container before adding the first drop of waste.
-
The label must include:
-
The words "Hazardous Waste ".[9]
-
The full chemical name: "2-oxabicyclo[2.2.1]heptane-3-carboxylic acid " and any other chemical constituents in the waste.
-
An accurate estimation of concentrations.
-
The primary hazard(s): "Irritant, Acidic ".[9]
-
The date waste was first added to the container (the "start date").
-
Step 5: Temporary Storage
Store the sealed and labeled waste container in a designated and controlled area.
-
Store in a Satellite Accumulation Area that is clearly marked.
-
Ensure secondary containment (e.g., a larger bin or tray) is used to contain potential leaks.[10]
-
Store away from heat, direct sunlight, and all incompatible materials mentioned in Step 2.[6]
Step 6: Final Disposal
-
DO NOT attempt to neutralize the bulk chemical for drain disposal. While very dilute aqueous solutions of simple carboxylic acids (<10%) can sometimes be neutralized and sewered, the complex bicyclic ether structure of this compound warrants a more cautious approach.[1][10] The environmental fate of this specific molecule is not well-documented.
-
Arrange for pickup by your institution's certified Environmental Health and Safety (EHS) or a licensed hazardous waste disposal contractor.[2][3][8]
Caption: Disposal decision workflow for 2-oxabicyclo[2.2.1]heptane-3-carboxylic acid.
Part 3: Emergency Procedures for Spills and Exposures
Small Spill Management
Should a small spill occur within a chemical fume hood:
-
Alert Personnel: Inform others in the immediate area.
-
Contain & Absorb: Use an inert absorbent material, such as vermiculite or sand, to soak up the spill. Do not use combustible materials like paper towels on a neat spill.
-
Collect: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[11]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor or EHS department.
Personnel Exposure
Immediate action is critical to mitigate harm.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][11]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4][11]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4]
By adhering to this comprehensive guide, researchers can ensure that the lifecycle of 2-oxabicyclo[2.2.1]heptane-3-carboxylic acid within the laboratory concludes with a disposal process that is safe, compliant, and scientifically sound.
References
-
Lab Alley. (n.d.). How to Dispose of Acetic Acid. Lab Alley. [Link]
-
Molbase. (n.d.). 4,7,7-TRIMETHYL-3-OXO-2-OXABICYCLO[2.2.1]HEPTANE-1-CARBOXYLIC ACID. [Link]
-
Cargo Handbook. (n.d.). Ether. [Link]
-
NIST. (n.d.). 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid. NIST Chemistry WebBook. [Link]
-
Thermo Fisher Scientific. (2026). Safety Data Sheet: 7-Oxabicyclo[2.2.1]heptane. [Link]
-
EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. [Link]
-
ResearchGate. (n.d.). Separation of Carboxylic Acids from Waste Water via Reactive Extraction. [Link]
-
Purdue University. (n.d.). Hazardous Waste Disposal Guidelines. [Link]
-
Brainly.in. (2023). Write a brief note on safe handling and storage of ether?[Link]
-
ECHA. (n.d.). 2-oxabicyclo[2.2.1]heptane-4-carboxylic acid. [Link]
-
MDPI. (2026). Methyl 2-(Chloromethoxy-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylate. [Link]
-
PubChemLite. (n.d.). 2-oxabicyclo[2.2.1]heptane-1-carboxylic acid. [Link]
-
Justrite. (n.d.). How to Handle and Store Ethyl Ether. [Link]
-
Scribd. (n.d.). Glycol Ethers Storage and Handling Guide. [Link]
-
Longdom Publishing. (n.d.). Synthesis and Cleavage of Ethers. [Link]
Sources
- 1. laballey.com [laballey.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. fishersci.com [fishersci.com]
- 6. Ether - Cargo Handbook - the world's largest cargo transport guidelines website [cargohandbook.com]
- 7. brainly.in [brainly.in]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. hsrm.umn.edu [hsrm.umn.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
Navigating the Safe Handling of 2-Oxabicyclo[2.2.1]heptane-3-carboxylic Acid: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the ability to handle chemical reagents with precision and safety is paramount. This guide provides essential, immediate, and in-depth technical information on the safe handling of 2-oxabicyclo[2.2.1]heptane-3-carboxylic acid, a compound with significant potential in synthetic chemistry. Our goal is to empower you with the knowledge to not only utilize this compound effectively but also to ensure a culture of safety and responsibility within your laboratory.
Understanding the Hazard Profile
Before any laboratory work commences, a thorough understanding of the potential hazards associated with a chemical is crucial. Based on available safety data for structurally similar compounds, 2-oxabicyclo[2.2.1]heptane-3-carboxylic acid is anticipated to present the following risks:
-
Skin Irritation: Direct contact may cause redness, itching, and discomfort.[1]
-
Serious Eye Irritation: Contact with the eyes can lead to significant irritation and potential damage.[1]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[1]
-
Harmful if Swallowed: Ingestion of the compound can be detrimental to health.[1]
These hazards necessitate a stringent adherence to safety protocols and the use of appropriate Personal Protective Equipment (PPE).
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is not a matter of simple preference but a scientifically-driven decision based on the specific hazards of the chemical. The following table outlines the minimum PPE requirements for handling 2-oxabicyclo[2.2.1]heptane-3-carboxylic acid.
| Body Part | Required PPE | Rationale |
| Hands | Nitrile or neoprene gloves | To prevent skin contact and subsequent irritation.[1] |
| Eyes | Safety glasses with side shields or goggles | To protect against splashes and airborne particles that could cause serious eye irritation.[1] |
| Body | Laboratory coat | To protect skin and personal clothing from accidental spills. |
| Respiratory | Use in a well-ventilated area. A respirator may be required for large quantities or when generating dust. | To minimize the inhalation of dust or aerosols that can cause respiratory tract irritation.[1] |
Operational Workflow for Safe Handling
Adherence to a systematic workflow is critical for minimizing risk. The following diagram illustrates the key steps and decision points for the safe handling of 2-oxabicyclo[2.2.1]heptane-3-carboxylic acid.
Caption: A step-by-step workflow for the safe handling of 2-oxabicyclo[2.2.1]heptane-3-carboxylic acid.
Step-by-Step Handling Procedures
Preparation and Engineering Controls:
-
Review the Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for "oxabicyclo[2.2.1]Heptane-2-carboxylic acid".[1]
-
Work in a Ventilated Area: All handling of solid 2-oxabicyclo[2.2.1]heptane-3-carboxylic acid should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Gather all Necessary PPE: Ensure that all required PPE is readily available and in good condition.
Weighing and Transfer:
-
Don Appropriate PPE: Before opening the container, put on your lab coat, safety glasses, and gloves.
-
Minimize Dust Generation: When weighing and transferring the solid, do so carefully to avoid creating airborne dust. Use a spatula for transfers and handle the container gently.
-
Clean Spills Immediately: In the event of a spill, carefully clean it up according to your laboratory's standard operating procedures for solid chemical spills. Avoid dry sweeping, which can generate dust.
In-Reaction Handling:
-
Controlled Addition: When adding the compound to a reaction mixture, do so in a controlled manner to prevent splashing.
-
Maintain Ventilation: Keep the reaction vessel within the chemical fume hood throughout the entire process.
Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste:
-
Contaminated materials such as gloves, weighing paper, and paper towels should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Reaction residues and solutions containing 2-oxabicyclo[2.2.1]heptane-3-carboxylic acid should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Disposal Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[1] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
By implementing these safety and logistical measures, you can confidently and responsibly handle 2-oxabicyclo[2.2.1]heptane-3-carboxylic acid in your research endeavors, fostering a secure and productive laboratory environment.
References
Sources
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
